molecular formula C19H13N3O3S2 B2416091 Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477485-41-9

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2416091
CAS No.: 477485-41-9
M. Wt: 395.45
InChI Key: RRVRNNCCKBWKOC-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[d]thiazole-2-carboxylic acid with thiazole-4-amine, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities.

Uniqueness

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)12-8-6-11(7-9-12)14-10-26-19(21-14)22-16(23)17-20-13-4-2-3-5-15(13)27-17/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRNNCCKBWKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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